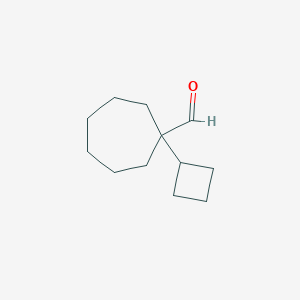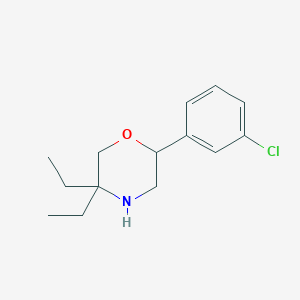
6-(Piperidin-3-yl)pyridazin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-3-yl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with a piperidine moiety. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-3-yl)pyridazin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a concise route to the desired pyridazinone derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Piperidin-3-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyridazine ring .
Aplicaciones Científicas De Investigación
6-(Piperidin-3-yl)pyridazin-3-ol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-3-yl)pyridazin-3-ol involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, some pyridazinone derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .
Comparación Con Compuestos Similares
Pyridazinone: A closely related compound with similar pharmacological activities.
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit diverse biological activities
Uniqueness: 6-(Piperidin-3-yl)pyridazin-3-ol is unique due to its specific structural features that combine the properties of both pyridazine and piperidine rings. This combination enhances its potential as a pharmacologically active compound and a valuable synthetic intermediate .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-piperidin-3-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h3-4,7,10H,1-2,5-6H2,(H,12,13) |
Clave InChI |
PAYAFKZYSVLKNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=NNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)


![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)

![7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane](/img/structure/B13306115.png)



![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)


![[3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)
